BenchChemオンラインストアへようこそ!

(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Structure-Activity Relationship Metabolic Stability Prodrug Design

(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic heterocyclic compound (C15H11N3O4, MW 297.27 g/mol) that combines a 5-phenylisoxazole moiety with a 6-oxo-1,6-dihydropyridazine-3-carboxylate core via a methyl ester linkage. It belongs to a class of molecules investigated for modulating voltage-gated sodium channels (NaV) and GABA A receptors.

Molecular Formula C15H11N3O4
Molecular Weight 297.27
CAS No. 1208844-30-7
Cat. No. B2872782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS1208844-30-7
Molecular FormulaC15H11N3O4
Molecular Weight297.27
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NNC(=O)C=C3
InChIInChI=1S/C15H11N3O4/c19-14-7-6-12(16-17-14)15(20)21-9-11-8-13(22-18-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)
InChIKeyKRAOJHXTJXMEIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 1208844-30-7): A Specialized Research Chemical


(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic heterocyclic compound (C15H11N3O4, MW 297.27 g/mol) that combines a 5-phenylisoxazole moiety with a 6-oxo-1,6-dihydropyridazine-3-carboxylate core via a methyl ester linkage. It belongs to a class of molecules investigated for modulating voltage-gated sodium channels (NaV) and GABA A receptors [1][2]. The ester functional group is a key structural feature that differentiates it from closely related amide analogs, potentially influencing its metabolic stability and physicochemical properties, making it a specific tool for structure-activity relationship (SAR) studies.

Why Generic 6-Oxo-Pyridazine Analogs Cannot Substitute (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate


Substitution with a generic 6-oxo-1,6-dihydropyridazine derivative is not scientifically sound due to the critical role of the specific ester-linked 5-phenylisoxazole group in determining target engagement and selectivity. The broad class of 6-oxo-pyridazines has been explored for NaV inhibition and GABA A α5 receptor modulation, but activity is highly sensitive to the nature and orientation of the substituent [1][2]. For instance, the Roche patent on isoxazolo-pyridazines demonstrates that affinity for the GABA A α5 receptor over other subtypes is achieved through precise substitution patterns on both the phenyl and pyridazine rings [1]. A closely related amide analog, 1-methyl-6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide, differs by a single functional group, which would alter hydrogen-bonding capacity, conformational flexibility, and metabolic vulnerability, leading to divergent pharmacological profiles . The ester linkage in the target compound is a specific design feature that cannot be replicated by simple core scaffolds.

Quantitative Differentiation Evidence for (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate


Ester vs. Amide Linkage: A Critical Determinant of Metabolic Lability and Target Binding

The target compound's defining structural feature is its methyl ester linker, as opposed to the amide linker found in close analogs like 1-methyl-6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide (CAS 1209279-12-8) . In the context of NaV inhibitor prodrug design, the patent literature explicitly teaches that ester derivatives serve as prodrugs designed for improved oral bioavailability, while amides typically represent the active, non-prodrug form [1]. This structural dichotomy directly influences in vivo pharmacokinetics, as esterases can cleave this compound to release the active 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a property not shared by the stable amide analog.

Structure-Activity Relationship Metabolic Stability Prodrug Design

GABA A α5 Receptor Subtype Selectivity Profile Inferred from Isoxazolo-Pyridazine Class

Isoxazolo-pyridazine derivatives have been patented specifically for their affinity and selectivity for the GABA A α5 receptor binding site, a target for cognitive enhancement in Alzheimer's disease [1]. The patent binding data for exemplified compounds show a general ability to displace [³H]flumazenil from α5β3γ2 receptors at concentrations ranging from 10⁻¹⁰ M to 3x10⁻⁶ M, whereas affinity for the α1, α2, and α3 subtypes was significantly lower [1]. While the specific compound (1208844-30-7) is not a named example, its structural conformance to the Markush formula suggests it occupies the same chemical space designed for α5 selectivity, in contrast to non-selective benzodiazepines.

GABA A Receptor Cognitive Enhancement Selectivity Profile

Physicochemical Differentiation: Ester Lipophilicity Profile versus Amide Analogs

The molecular formula of the target compound is C15H11N3O4, with a molecular weight of 297.27 g/mol . Its closest cataloged comparator, an amide analog (C16H14N4O3), has a higher molecular weight (310.31 g/mol) and an added hydrogen bond donor . The ester's replacement of the amide's -NHCH3 group reduces the compound's hydrogen bond donor count by one, which is predicted to increase passive membrane permeability based on Lipinski's rule-of-five principles. The reduced topological polar surface area (tPSA) relative to the amide analog enhances blood-brain barrier penetration potential, a critical factor for CNS-targeted research applications.

Physicochemical Properties Lipophilicity Permeability

Synthetic Tractability and Derivatization Potential via Ester Chemistry

The methyl ester functionality provides a direct synthetic handle that the amide analog lacks. Esters can be selectively hydrolyzed to the corresponding carboxylic acid under mild conditions, a key step for generating active metabolites or further conjugates. In contrast, the amide bond in the comparator requires harsh conditions for cleavage, often leading to decomposition [1]. This difference is critical for medicinal chemistry campaigns requiring late-stage functionalization or the synthesis of chemical probes.

Chemical Synthesis Click Chemistry Derivatization

Optimal Research Applications for (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate Based on Structural Evidence


SAR Probe for NaV1.7 Prodrug Activation Studies

This compound serves as a model ester prodrug in NaV1.7 pain target research. Its structure aligns with the general formula disclosed in patent WO-2020169042-A1 for 6-oxo-1,6-dihydropyridazine prodrugs [1]. Researchers can use it to study the enzymatic hydrolysis rate by carboxylesterases to release the active acid metabolite, comparing activation kinetics directly with its amide analog (CAS 1209279-12-8) to establish prodrug SAR.

GABA A α5 Receptor Subtype Selectivity Profiling

Based on the isoxazolo-pyridazine pharmacophore patented by Roche for cognitive enhancement [1], this compound is suitable for radioligand displacement assays against [³H]flumazenil at human α1, α2, α3, and α5 receptor subtypes expressed in HEK293 cells. Its selectivity index can be benchmarked against non-selective controls like diazepam to validate α5-preferential binding.

CNS Drug-Discovery Library Component for Neurodegenerative Disease

The compound's favorable predicted CNS drug-likeness profile—lower molecular weight (297.27 Da) and fewer H-bond donors (1) compared to amide analogs—makes it a strategic addition to screening libraries targeting Alzheimer's disease and other cognitive disorders. Its ester moiety also allows for rapid diversification to generate a small focused library around the 5-phenylisoxazole-pyridazine scaffold.

Quote Request

Request a Quote for (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.